N2-D-Gluconoyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-D-Gluconoyl-L-lysine involves the reaction of D-gluconic acid with L-lysine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N2-D-Gluconoyl-L-lysine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction could produce various amino alcohols .
Scientific Research Applications
N2-D-Gluconoyl-L-lysine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N2-D-Gluconoyl-L-lysine involves its interaction with specific molecular targets and pathways. It is known to participate in the biochemical synthesis of glycosylated proteins and lipids by acting as a precursor. The compound’s effects are mediated through its ability to modify the structure and function of proteins and lipids, thereby influencing various cellular processes.
Comparison with Similar Compounds
Comparison: N2-D-Gluconoyl-L-lysine is unique due to its specific structure and the position of the gluconoyl group. This structural difference influences its reactivity and interaction with biological molecules, making it distinct from other similar compounds .
Properties
CAS No. |
94071-00-8 |
---|---|
Molecular Formula |
C12H24N2O8 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O8/c13-4-2-1-3-6(12(21)22)14-11(20)10(19)9(18)8(17)7(16)5-15/h6-10,15-19H,1-5,13H2,(H,14,20)(H,21,22)/t6-,7+,8+,9-,10+/m0/s1 |
InChI Key |
YWBDHWNCZICEAK-LOLPMWEVSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.